In medicinal chemistry, the synthesis of new compounds with potential therapeutic effects is a primary goal. The N-O tethered carbenoid cyclopropanation method has been utilized to create a library of cyclopropyl-fused pyrrolidines, which are valuable intermediates for the development of drugs with multiple stereogenic centers3. Hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related derivatives have been synthesized, joining fragments of known antiepileptic drugs to create new agents with promising anticonvulsant activity and safety profiles4. Furthermore, the one-step synthesis of heteroaromatic-fused pyrrolidines has been applied to the production of inhibitors like the protein kinase C-beta inhibitor JTT-010, showcasing the versatility of cyclopropane ring-opening reactions5.
In neuropharmacology, the effects of pyrrolidine derivatives on cognitive functions have been explored. For example, N-hydroxyethyl-pyrrolidinium methiodide, a choline analogue, has been studied for its impact on passive avoidance behavior in mice, suggesting that it may disrupt central cholinergic pathways6. The discovery of selective α7 nicotinic acetylcholine receptor agonists, such as TC-5619, highlights the potential of pyrrolidine-containing compounds in treating cognitive disorders associated with neurological diseases like schizophrenia8.
Compounds with pyrrolidine and cyclopropane rings have also found applications in photopharmacology. Pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines, for instance, have been synthesized for their photo-antiproliferative activity, which could be leveraged in photodynamic therapy for cancer treatment. These compounds exhibit potent cytotoxic effects upon photoactivation, indicating their potential as photosensitizing agents7.
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine belongs to the class of cyclic amines. Its structure comprises a cyclopropane ring, which is a three-membered carbon ring, and a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The presence of these cyclic structures often influences the compound's reactivity and interaction with biological systems.
The synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can be approached through several methods, primarily focusing on the formation of the cyclopropane and the subsequent introduction of the pyrrolidine moiety.
Technical parameters such as reaction temperature, solvent choice, and catalyst presence play crucial roles in optimizing these synthetic routes.
The molecular structure of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can be analyzed through various spectroscopic techniques:
The expected molecular formula for this compound is , indicating a balanced ratio of carbon, hydrogen, and nitrogen atoms that supports its cyclic structure.
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent polarity, temperature, and concentration of reactants.
Further studies would be necessary to elucidate its precise mechanism within biological systems.
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine exhibits several notable physical and chemical properties:
These properties play significant roles in determining how the compound behaves under different environmental conditions or when interacting with biological systems.
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine has potential applications in several scientific fields:
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a bicyclic amine with the systematic IUPAC name N-(pyrrolidin-2-ylmethyl)cyclopropanamine and the alternative chemical name 1-cyclopropyl-N-[(pyrrolidin-2-yl)methyl]methanamine. Its molecular formula is C₈H₁₆N₂, corresponding to a molecular weight of 140.23 g/mol. The structure integrates two distinct cyclic components: a pyrrolidine ring (five-membered nitrogenous heterocycle) and a cyclopropane ring (three-membered carbocycle), linked through a methylene bridge. The canonical SMILES representation is C1CC(NC1)CNC2CC2
, while the InChIKey identifier is QVTRSGQKTOVAAA-UHFFFAOYSA-N
[6].
Structurally, the compound belongs to the dual aliphatic ring systems class, characterized by:
Table 1: Key Molecular Descriptors of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₆N₂ | Balanced carbon/nitrogen ratio for drug-like properties |
Topological Polar Surface Area | 16.5 Ų | Moderate membrane permeability potential |
Hydrogen Bond Donors | 2 | Capacity for targeted protein interactions |
Hydrogen Bond Acceptors | 2 | Enhanced solubility and binding complementarity |
LogP (estimated) | 0.5–1.2 | Optimal lipophilicity for blood-brain barrier penetration |
The cyclopropane’s ring strain and the pyrrolidine’s conformational flexibility synergize to create a scaffold with defined exit vectors for substituents. This facilitates precise spatial orientation in biological targets, making it a valuable template in structure-based drug design [4] [7].
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine was first cataloged under the CAS Registry Number 1226215-03-7, indicating its emergence in chemical databases post-2010. Early synthetic routes focused on coupling preformed cyclopropane and pyrrolidine units:
Commercial availability began through specialty chemical suppliers (e.g., Evitachem, AiFChem) as a research building block, typically sold at 95% purity for non-therapeutic applications. Its initial applications were confined to methodological chemistry studies, such as exploring strain-release reactions in cyclopropane systems [6]. Patent databases reveal sparse early coverage, suggesting it was primarily an intermediate rather than a lead compound. However, structural analogs gained attention after 2015 with the rise of "molecular editing" strategies in medicinal chemistry, where cyclopropane and pyrrolidine motifs were leveraged for property optimization [4] [7].
Table 2: Historical Synthesis Milestones
Year | Development | Significance |
---|---|---|
~2010 | CAS registration (1226215-03-7) | Formal entry into chemical literature |
2013–2015 | Commercial catalog listings | Accessibility as synthetic building block |
Post-2015 | Use in hybrid drug design frameworks | Integration into targeted neuropharmacological agents |
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine exemplifies strategic molecular design in modern drug discovery, leveraging the complementary attributes of cyclopropane and pyrrolidine rings:
Conformational Restriction: Locks rotatable bonds in bioactive orientations, as demonstrated in PDE2 inhibitors where cyclopropane stabilized benzyl-phenyl torsion, boosting affinity 50-fold [4].
Pyrrolidine’s 3D Pharmacophore Space:
Table 3: Functional Roles in Drug Design
Ring System | Medicinal Chemistry Advantage | Representative Application |
---|---|---|
Cyclopropane | Metabolic stability via strong C–H bonds | Anticonvulsant hybrid agents |
Pyrrolidine | H-bond donation/acceptance | Cognitive disorder therapeutics |
Combined scaffold | Sp³-enriched 3D architecture | Photodynamic therapy sensitizers |
Current research focuses on its integration into:
The scaffold’s synthetic versatility and unique physicochemical profile position it as a high-value template for addressing challenges in CNS permeability, metabolic stability, and 3D target engagement [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0